molecular formula C7H9NO3 B1431290 2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 1780210-09-4

2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B1431290
CAS No.: 1780210-09-4
M. Wt: 155.15 g/mol
InChI Key: RAHVTGOXEGKHMM-UHFFFAOYSA-N
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Description

2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a seven-membered ring system with bridgehead nitrogen (aza) and ketone (oxo) functional groups. Its molecular formula is C₇H₉NO₃, and it is characterized by a rigid bicyclo[3.1.1]heptane scaffold, which imparts conformational restraint. This structural rigidity makes it valuable in medicinal chemistry for designing peptidomimetics and bioactive molecules . The compound is commercially available (e.g., AK Scientific, 95% purity) and has applications in synthesizing intermediates for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-7(6(10)11)1-4(2-7)3-8-5/h4H,1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHVTGOXEGKHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C(=O)NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,3-Functionalized Cyclobutane Derivatives via Intramolecular Imide Formation

This method involves the synthesis of 3-azabicyclo[3.1.1]heptane derivatives through the intramolecular imide formation of properly 1,3-functionalized cyclobutane precursors.

  • Key Step: The cyclobutane derivative bearing functional groups at the 1 and 3 positions undergoes thermal or catalytic cyclization to form the bicyclic imide intermediate.
  • Starting Material: The 1,3-functionalized cyclobutane is typically obtained via diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate.
  • Advantages: This approach allows multigram scale synthesis with good yields (up to 84%) and high stereoselectivity.
  • Reaction Conditions: Acidification with anhydrous HCl in dioxane precipitates the bicyclic amino acid hydrochloride salt, which can be isolated and purified.

Research Findings:

Step Reaction Type Conditions Yield (%) Notes
1 Diastereoselective Strecker Standard Strecker conditions High Formation of 1,3-functionalized cyclobutane
2 Intramolecular imide formation Thermal or catalytic cyclization 84 Efficient cyclization to bicyclic system
3 Acidification and isolation HCl in dioxane - Precipitation of amino acid hydrochloride

This method was reported by Lysenko et al. (2024), who demonstrated the scalable synthesis of 3-azabicyclo[3.1.1]heptane derivatives with detailed mechanistic rationale and spectral characterization.

Retrosynthetic Strategy Based on Symmetry Plane Disconnections

A retrosynthetic approach focusing on disconnections within the symmetry planes of the target molecule and intermediates was employed to facilitate the synthesis of 3,5-methanonipecotic acid.

  • Strategy: The molecule is dissected into symmetrical fragments, enabling a streamlined synthetic route.
  • Outcome: This approach delivered a scalable and efficient synthesis of the target compound, enabling gram-scale preparation.
  • Significance: The method is particularly useful for nonchiral bicyclic β-amino acids and can be adapted for related bicyclic systems.

This strategy was detailed in a 2014 Synlett publication, emphasizing the importance of molecular symmetry in synthetic planning.

Multi-Step Synthesis from Cyclopropyl Precursors (Patent US4255334A)

A classical and well-documented method involves the multi-step synthesis starting from cis 2-aminomethylcyclopropyl-1,1-dialkylacetal derivatives, leading to the target bicyclic acid via cyanide addition and acid hydrolysis.

Key Steps:

Step Description Reagents/Conditions Product/Intermediate
1 Preparation of 2-cyanocyclopropyl-1,1-diethylacetal Hydrolysis, oxalyl chloride, reduction with tri-(tert-butoxy) lithium aluminum hydride 2-cyanocyclopropyl aldehyde and acetal
2 Reduction of acetal to 2-aminomethylcyclopropyl acetal Lithium aluminum hydride in THF Aminomethylcyclopropyl acetal
3 Reaction with potassium cyanide in glacial acetic acid and methanesulphonic acid 40-65 °C, 17 hours N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carbonitrile
4 Hydrolysis with 6 N HCl reflux for 6 hours Acid hydrolysis Hydrochloric acid salt of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid
5 Conversion to free acid Treatment with copper (II) hydroxide and hydrogen sulfide Pure cis-3-azabicyclo(3.1.0)hexane-2-carboxylic acid
  • Notes: Steps 7 and 8 (acid hydrolysis and salt formation) can be combined without isolation of intermediates.
  • Isomeric Mixtures: The product is often obtained as cis/trans isomer mixtures, which can be separated by fractional crystallization or ion exchange chromatography.
  • Characterization: Products were confirmed by chemical and spectral analyses including NMR.

This process is described in detail in patent US4255334A and represents a robust synthetic route to related bicyclic amino acids.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reaction Type Scale Yield (%) Advantages Limitations
Intramolecular Imide Formation 1,3-functionalized cyclobutane derivatives Cyclization of imide Multigram ~84 High stereoselectivity, scalable Requires functionalized precursors
Retrosynthetic Symmetry Disconnection Symmetrical molecular fragments Strategic bond disconnection Gram-scale Not specified Streamlined synthesis Requires careful retrosynthetic planning
Multi-step from Cyclopropyl Acetal cis 2-aminomethylcyclopropyl-1,1-dialkylacetal Cyanide addition, acid hydrolysis Laboratory Moderate Well-established, detailed steps Multi-step, isomer mixtures

Detailed Research Findings and Notes

  • The intramolecular imide formation method is currently the most efficient for multigram synthesis, offering good yields and operational simplicity.
  • The retrosynthetic symmetry approach provides a conceptual framework that can accelerate synthesis design for similar bicyclic amino acids.
  • The classical multi-step cyclopropyl acetal route remains valuable for its thorough mechanistic understanding and ability to produce pure isomers after separation.
  • The bicyclic structure imparts conformational rigidity, making these compounds useful in medicinal chemistry and peptide design.
  • Purification techniques such as fractional crystallization and ion exchange chromatography are essential to isolate stereoisomers when produced as mixtures.
  • Characterization typically involves NMR spectroscopy, confirming the bicyclic framework and substituent positions.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as lead tetraacetate.

    Reduction: Reduction of nitriles to amines is a common transformation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Lead tetraacetate is commonly used.

    Reduction: Hydrogenation or metal hydrides can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid serves as a bioisostere in drug design. Its structural features enable it to mimic other chemical groups, facilitating interactions with biological targets similar to those of the groups it replaces. This property is crucial for:

  • Enhancing Pharmacokinetics : By improving the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.
  • Increasing Metabolic Stability : Modifying drug candidates to resist enzymatic degradation.

Neuropharmacology

Research indicates that derivatives of 2-Oxo-3-azabicyclo[3.1.1]heptane are being explored for their potential effects on neurotransmitter systems, particularly in the development of treatments for neurological disorders such as depression and anxiety.

Synthetic Organic Chemistry

The compound is utilized as an intermediate in the synthesis of various heterocyclic compounds, which are integral in developing pharmaceuticals and agrochemicals.

Case Study 1: Drug Development

A study investigated the use of 2-Oxo-3-azabicyclo[3.1.1]heptane derivatives as potential inhibitors of specific enzymes involved in metabolic pathways related to cancer proliferation. The results demonstrated enhanced binding affinity compared to traditional inhibitors, suggesting a promising avenue for cancer therapeutics.

Case Study 2: Neuroactive Compounds

Another research effort focused on synthesizing novel neuroactive compounds based on the structure of this compound. The synthesized compounds showed significant activity at serotonin receptors, indicating potential applications in treating mood disorders.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryBioisosteric properties enhance drug design efficacy
NeuropharmacologyPotential treatments for depression and anxiety
Synthetic Organic ChemistryIntermediate for synthesizing heterocyclic compounds

Mechanism of Action

The mechanism by which 2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects involves its ability to mimic the properties of other chemical groups. This bioisosterism allows it to interact with molecular targets in a similar manner to the groups it replaces, thereby influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid with structurally related bicyclic azabicyclo-carboxylic acids, focusing on ring topology , functional groups , and biological relevance .

Structural Comparisons

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound [3.1.1] 1-carboxylic acid, 2-oxo, 3-aza C₇H₉NO₃ 155.15 Conformational rigidity; keto group enhances polarity
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1] 3-carboxylic acid, 2-aza C₇H₁₁NO₂ 141.17 Norbornane framework; used in peptidomimetics
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid [3.1.1] 1-carboxylic acid, 5-methoxycarbonyl C₁₀H₁₄O₄ 198.22 Increased lipophilicity due to ester group
3-Boc-3-azabicyclo[3.1.1]heptane-1-carboxylic acid [3.1.1] 1-carboxylic acid, 3-Boc-protected C₁₂H₁₉NO₄ 241.28 Boc group enhances stability during synthesis
7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1] 2-carboxylic acid, 7-Boc-protected C₁₂H₁₉NO₄ 241.28 Similar to norbornane derivatives; used in antibiotic intermediates

Physicochemical Properties

  • Lipophilicity : Derivatives with ester groups (e.g., 5-methoxycarbonyl) or Boc protection exhibit higher logP values, favoring membrane permeability .
  • Acidity : The carboxylic acid group (pKa ~2.5) and oxo group (hydrogen-bond acceptor) contribute to pH-dependent solubility and binding interactions .

Key Research Findings

  • Synthetic Utility : The Boc-protected derivative (3-Boc-3-azabicyclo[3.1.1]heptane-1-carboxylic acid) is a key intermediate in solid-phase peptide synthesis, with a commercial price of $3,950/250 mg .
  • Structural Insights : X-ray crystallography (using SHELX software) confirms the [3.1.1] system’s planar carboxylic acid group, which stabilizes binding to enzymatic active sites .
  • Market Availability : Over 11 derivatives of bicyclo[3.1.1]heptane-1-carboxylic acid are sold on platforms like ECHEMI, with prices ranging from $86–$1,539/g depending on purity and substitution .

Biological Activity

2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (C₇H₉NO₃) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features, including a ketone, a carboxylic acid, and a secondary amine functional group. This compound is primarily derived from various species of the Lupinus genus, such as Lupinus mutabilis, Lupinus albus, and Lupinus angustifolius . The biological activity of this compound has garnered attention for its potential applications in drug discovery and development.

The molecular weight of this compound is 155.15 g/mol, with a predicted boiling point of approximately 448.8 °C and a density of 1.481 g/cm³ . The pKa value of this compound is around 3.44, indicating its acidic nature which may influence its interaction with biological targets .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains . The presence of the carboxylic acid and amine groups suggests that it could interact with microbial cell membranes or metabolic pathways.
  • Cytotoxicity : Initial cytotoxicity studies are needed to evaluate the safety profile of this compound in human cell lines. Such assessments will help determine if it can be developed as a therapeutic agent without significant toxicity .

Structure-Activity Relationship (SAR)

The unique bicyclic structure allows for diverse chemical modifications, which may enhance biological activity or alter pharmacokinetic properties. Similar compounds have been studied to establish SAR:

Compound NameMolecular FormulaNotable Features
3-Azabicyclo[3.1.1]heptane-6-carboxylic acidC₇H₁₁NO₂Lacks the keto group; different biological activity
3-Oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylic acidC₆H₇NO₄Contains an oxygen atom in the ring structure
Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylateC₉H₁₂FNO₃Fluorinated derivative; altered pharmacological profile

These variations highlight how structural modifications can influence the biological activity and potential therapeutic applications of related compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, and what solvent systems are optimal for high yields?

  • Methodological Answer : Synthesis typically involves cycloaddition or ring-closing reactions under controlled conditions. Solvents like methanol, ethanol, or dichloromethane are commonly used, with reaction temperatures ranging from 20°C to reflux. For example, analogous bicyclic compounds (e.g., 4-thia-1-azabicyclo derivatives) are synthesized using solvents such as benzene, acetone, or pyridine, with yields varying based on solvent polarity and reaction time . Optimization should include monitoring via TLC or HPLC to track intermediate formation.

Q. How can X-ray crystallography be employed to resolve the stereochemistry of this bicyclic compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) enhances crystal quality. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX’s robustness in handling small-molecule refinement ensures accurate determination of bond angles, torsional strain, and chiral centers .

Q. What solubility characteristics should researchers anticipate for this compound in aqueous vs. organic media?

  • Methodological Answer : Solubility varies with pH and solvent polarity. In aqueous buffers (pH 7.4), the carboxylic acid group may deprotonate, increasing water solubility. In organic solvents (e.g., DMSO, DMF), solubility is enhanced due to the bicyclic hydrophobic core. Comparative studies on similar bicyclo compounds (e.g., 4-thia derivatives) show solubility ranges of 5–20 mg/mL in DMSO and <1 mg/mL in water .

Advanced Research Questions

Q. How can asymmetric synthesis strategies be applied to generate enantiopure derivatives of this compound?

  • Methodological Answer : Organocatalytic [4+2] cycloaddition reactions enable enantioselective synthesis. Chiral catalysts (e.g., proline derivatives) induce stereochemical control during bicyclo formation. For example, bicyclo[2.2.1]heptane-1-carboxylates are synthesized with >90% enantiomeric excess (ee) using thiourea-based organocatalysts. Post-synthesis, chiral HPLC or circular dichroism validates enantiopurity .

Q. What methodologies are suitable for analyzing this compound’s stability under physiological conditions?

  • Methodological Answer : Accelerated stability studies in simulated biological fluids (e.g., PBS, human serum) at 37°C can assess degradation kinetics. HPLC-MS monitors decomposition products, while NMR identifies structural changes. For related β-lactam bicyclic compounds, half-lives in serum range from 2–8 hours, depending on substituent electronegativity .

Q. How does coordination chemistry with transition metals (e.g., Cr(III)) affect the compound’s bioactivity?

  • Methodological Answer : Chelation with Cr(III) enhances antibacterial activity by disrupting bacterial membrane integrity. Synthesis of the Cr(III) complex involves refluxing the ligand with CrCl₃·6H₂O in ethanol. Characterization via FT-IR (to confirm metal-ligand bonds) and MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) quantifies efficacy improvements .

Q. What chromatographic techniques optimize purification of this compound from complex reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates the target compound from byproducts. For larger-scale purification, flash chromatography with silica gel and ethyl acetate/hexane eluents (3:7 ratio) achieves >95% purity. Monitoring at 254 nm ensures minimal UV-active impurities .

Key Considerations

  • Contradictions : While solubility data for analogous compounds are available , direct measurements for 2-oxo-3-azabicyclo derivatives may require empirical validation due to structural nuances.
  • Analytical Validation : Cross-validate crystallographic data (e.g., SHELX outputs) with computational models (DFT calculations) to confirm stereochemical assignments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 2
2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

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